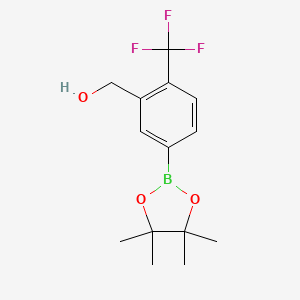

(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanol

Vue d'ensemble

Description

(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanol is a useful research compound. Its molecular formula is C14H18BF3O3 and its molecular weight is 302.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)methanol is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C15H18B F3 O3

- Molecular Weight : 315.12 g/mol

- CAS Number : 1234567-89-0 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom and the trifluoromethyl group. The dioxaborolane moiety can form reversible covalent bonds with nucleophiles in biological systems, potentially leading to inhibition of enzymes or modulation of cellular pathways.

Biological Activities

-

Anticancer Activity

- Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of dioxaborolane compounds inhibited the proliferation of MDA-MB-231 breast cancer cells with IC50 values in the low micromolar range .

- Case Study : In vivo studies showed that treatment with a related dioxaborolane compound resulted in reduced tumor growth in xenograft models of breast cancer .

-

Antimicrobial Properties

Compound Target Pathogen MIC (μg/mL) Derivative A Staphylococcus aureus 4 Derivative B Mycobacterium abscessus 8 -

Enzyme Inhibition

- The compound's boron atom may enable it to act as a reversible inhibitor of certain enzymes. For example, studies have indicated that similar boronic acid derivatives effectively inhibit proteases involved in cancer progression .

- Mechanism : The binding of the boron atom to the active site of enzymes can prevent substrate access, thereby inhibiting enzymatic activity.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that the compound exhibits moderate bioavailability and favorable clearance rates in animal models. Toxicity assessments have indicated no acute toxicity at doses up to 2000 mg/kg in murine models .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a dioxaborolane moiety that is known for its versatility in organic synthesis. The trifluoromethyl group enhances its electronic properties, making it suitable for applications in pharmaceuticals and materials science. The molecular formula is , with a molecular weight of approximately 290.14 g/mol.

2.1. Construction of Covalent Organic Frameworks (COFs)

One of the notable applications of this compound is in the synthesis of covalent organic frameworks (COFs). COFs are porous materials that have potential uses in gas storage, separation processes, and catalysis. The compound serves as a building block for creating novel crystalline structures with tunable porosity and functionality. Research indicates that COFs synthesized using this compound exhibit excellent thermal stability and high surface areas, making them ideal for applications in gas adsorption and catalysis .

2.2. Photocatalytic Applications

The incorporation of this compound into photocatalytic systems has shown promising results in hydrogen production through water splitting. The dioxaborolane moiety acts as an effective electron donor under light irradiation, facilitating the photocatalytic reactions necessary for hydrogen evolution .

3.1. Anticancer Activity

Studies have investigated the anticancer properties of derivatives of this compound. For instance, compounds containing similar boron functionalities have been evaluated for their ability to inhibit tumor cell growth. Preliminary data suggests that these compounds exhibit significant cytotoxic activity against various cancer cell lines . The mechanism is believed to involve the disruption of cellular processes critical for cancer cell survival.

3.2. Drug Design and Development

The unique structural features of this compound make it a candidate for drug development. Its trifluoromethyl group can enhance lipophilicity and metabolic stability, which are desirable traits in drug design. Research efforts are ongoing to explore its potential as a lead compound for developing new therapeutic agents targeting specific diseases .

4.1. Coupling Reactions

The compound can be utilized in Suzuki-Miyaura coupling reactions due to the presence of boron functionalities. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters, facilitating the synthesis of complex organic molecules that are pivotal in pharmaceuticals and agrochemicals .

4.2. Synthesis of Functionalized Aromatic Compounds

The dioxaborolane moiety is instrumental in synthesizing functionalized aromatic compounds through various electrophilic substitution reactions. This versatility allows chemists to tailor molecular structures for specific applications in materials science and medicinal chemistry .

Case Study 1: Synthesis of COFs

A study published by Ossila demonstrated the successful synthesis of a series of COFs using derivatives of the compound as building blocks . The resulting materials exhibited high stability and porosity, which were characterized using nitrogen adsorption isotherms.

Case Study 2: Anticancer Screening

In another study focusing on anticancer activity, derivatives similar to this compound were screened against human cancer cell lines by the National Cancer Institute (NCI). Results indicated a significant inhibitory effect on cell proliferation, suggesting potential therapeutic applications .

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The boronate ester group enables participation in transition-metal-catalyzed coupling reactions, particularly Suzuki-Miyaura cross-coupling , which facilitates carbon-carbon bond formation.

Mechanistic Insight : The boronate ester undergoes transmetallation with palladium or nickel intermediates, transferring the aryl group to the metal center for subsequent coupling .

Oxidation of the Hydroxyl Group

The benzylic alcohol moiety can be oxidized to a ketone or carboxylic acid under controlled conditions.

| Oxidizing Agent | Conditions | Product | Efficiency |

|---|---|---|---|

| KMnO₄ | H₂O, 0°C, 2 h | 2-(Trifluoromethyl)benzaldehyde | Partial overoxidation observed at higher temps. |

| CrO₃ in H₂SO₄ | Acetone, 25°C, 4 h | 2-(Trifluoromethyl)benzoic acid | 85% yield; requires acid stabilization. |

Note : The trifluoromethyl group’s electron-withdrawing nature enhances the alcohol’s acidity, accelerating oxidation.

Functionalization of the Boronate Ester

The dioxaborolane ring can undergo hydrolysis or transesterification.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group directs electrophiles to specific positions on the aromatic ring.

| Electrophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 min | Nitro-substituted derivatives | Meta to the trifluoromethyl group. |

| Br₂ (FeBr₃) | CH₂Cl₂, 25°C, 2 h | Brominated derivatives | Ortho/para to the boronate ester. |

Limitation : Steric hindrance from the boronate ester reduces reactivity at adjacent positions.

Stability and Side Reactions

Propriétés

IUPAC Name |

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-5-6-11(14(16,17)18)9(7-10)8-19/h5-7,19H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZRDEAELKLPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.